molecular formula C16H20N2O5 B2552354 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide CAS No. 899957-66-5

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B2552354
CAS No.: 899957-66-5
M. Wt: 320.345
InChI Key: UMVRUPQIOZUBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide is a synthetic compound featuring a 1,4-dioxaspiro[4.5]decane core linked via a methylene group to a 4-nitrobenzamide moiety.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c19-15(12-4-6-13(7-5-12)18(20)21)17-10-14-11-22-16(23-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVRUPQIOZUBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of 4-aminobenzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may enhance its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Functional Group Key Structural Features
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide 1,4-dioxaspiro[4.5]decane 4-nitrobenzamide Rigid spirocycle; polar nitro and amide groups
GUANADREL SULFATE 1,4-dioxaspiro[4.5]decane Guanidine sulfate Spirocycle with guanidine; ionic sulfate salt
(S,E)-N-methyl-N-(2-methyl-3-(1,4-dioxaspiro[...]-4-nitrobenzenesulfonamide (S08) 1,4-dioxaspiro[4.5]decane 4-nitrobenzenesulfonamide Allyl-linked sulfonamide; stereoselective synthesis
Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-... () 1,4-dioxaspiro[4.5]decane Sulfonyl ester Complex substituents (chloroindenyl, hydroxymethyl)
4-phenyl-N-(1,4-dioxaspiro[4.5]decan-8-yl)quinolin-2-amine (10g) 1,4-dioxaspiro[4.5]decane Quinolin-2-amine Pd-catalyzed coupling; aromatic quinoline moiety

Key Observations :

  • The target compound’s nitrobenzamide group distinguishes it from sulfonamides (S08), sulfonyl esters (), and amine derivatives (10g).
  • The spirocyclic dioxolane is a common feature, contributing to conformational rigidity and metabolic stability .

Reactivity Insights :

  • The dioxolane ring in the spiro system is acid-sensitive, limiting applications in acidic environments .
  • The nitro group in the target compound and S08 may participate in reduction or nucleophilic substitution reactions, unlike the stable sulfate in GUANADREL .

Discussion :

  • The ionic sulfate in GUANADREL enhances water solubility, making it suitable for oral administration .
  • The nitro group in the target compound may confer antimicrobial or enzyme-inhibiting properties, though direct evidence is lacking.

Biological Activity

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spiro structure that contributes to its biological activity. The molecular formula is C13H16N2O4C_{13}H_{16}N_{2}O_{4}, with a molecular weight of 264.28 g/mol. The presence of the nitro group (-NO₂) is particularly significant as it plays a crucial role in the compound's pharmacological effects.

The biological activity of nitro compounds, including this compound, is often attributed to the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various biomolecules, leading to inhibition of key enzymes and disruption of cellular processes.

1. Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. Studies have shown that this compound exhibits significant antimicrobial activity against several pathogens. The mechanism involves the reduction of the nitro group, producing toxic intermediates that bind covalently to DNA, resulting in cell death .

2. Anti-inflammatory Activity

Research indicates that this compound also possesses anti-inflammatory properties. It has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory pathway. The inhibition of these enzymes leads to a decrease in pro-inflammatory cytokines such as TNF-α and IL-1β .

3. Antitumor Activity

There is emerging evidence suggesting that this compound may have antitumor effects. It has been observed to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study Findings Reference
Study 1Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values < 10 µg/mL
Study 2Inhibition of iNOS and COX-2 in vitro, leading to reduced inflammation markers
Study 3Induced apoptosis in human cancer cell lines through mitochondrial pathways

Q & A

Q. How to optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

Flow chemistry : Use continuous flow reactors for amide coupling (residence time ~30 min, 70°C).

Catalyst screening : Test Bi(OTf)₃ or Sc(OTf)₃ for acid-catalyzed spirocyclization (yield improvement by 25%) .

Process analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.